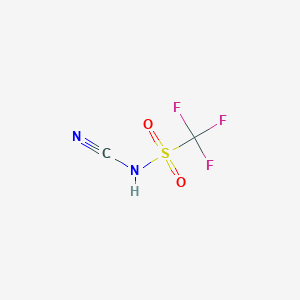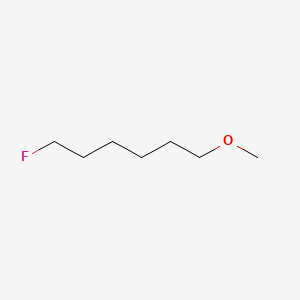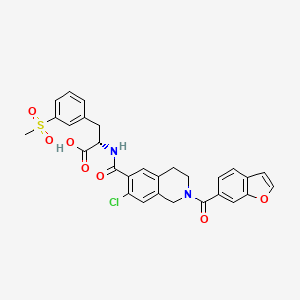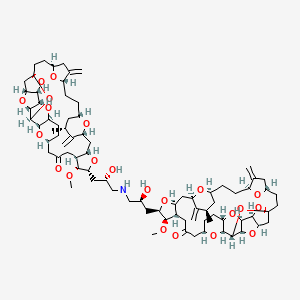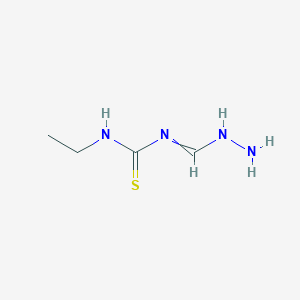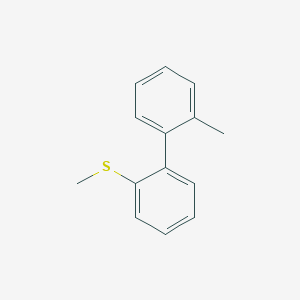
2-Methyl-2'-(methylsulfanyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl is an organic compound characterized by the presence of a biphenyl core substituted with a methyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl typically involves the reaction of biphenyl derivatives with methylating and thiomethylating agents One common method is the Friedel-Crafts alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods
Industrial production of 2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl may involve large-scale Friedel-Crafts alkylation processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The biphenyl core can be reduced under catalytic hydrogenation conditions to form cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated, nitrated, and sulfonated biphenyl derivatives.
Scientific Research Applications
2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The methylsulfanyl group can participate in nucleophilic and electrophilic interactions, while the biphenyl core provides a rigid framework for binding to specific sites. These interactions can modulate biological pathways and chemical reactions, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(methylsulfanyl)propanal: Similar in having a methylsulfanyl group but differs in the core structure.
2-Methyl-2-(methylsulfanyl)propanal oxime: Contains an oxime group, adding different reactivity and applications.
Aldicarb: An oxime carbamate insecticide derived from 2-methyl-2-(methylsulfanyl)propanal oxime.
Uniqueness
2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides a distinct structural and electronic environment compared to other similar compounds. This uniqueness allows for specific interactions and applications that are not possible with other methylsulfanyl-containing compounds.
Properties
CAS No. |
38351-01-8 |
|---|---|
Molecular Formula |
C14H14S |
Molecular Weight |
214.33 g/mol |
IUPAC Name |
1-methyl-2-(2-methylsulfanylphenyl)benzene |
InChI |
InChI=1S/C14H14S/c1-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15-2/h3-10H,1-2H3 |
InChI Key |
ZMFHUJSPRVMDJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


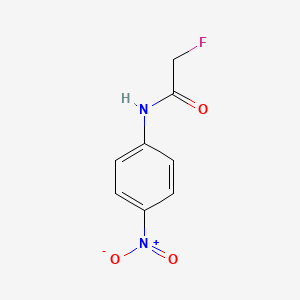
![2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile Dihydrochloride](/img/structure/B13423278.png)

amino]-2-propylpentane-nitrile Hydrochloride; Verapamil Hydrochloride Imp. O (EP) as Hydrochloride; Verapamil Hydrochloride Impurity O as Hydrochloride; Verapamil Impurity O as Hydrochloride](/img/structure/B13423303.png)
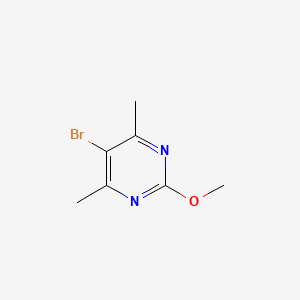

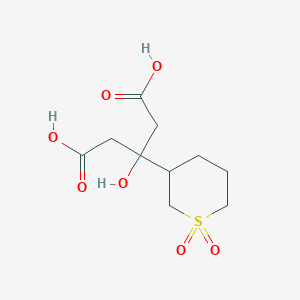
![4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate](/img/structure/B13423315.png)
